Methyl 2-[({2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazinyl}carbonyl)amino]benzoate
Overview
Description
Methyl 2-[({2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazino}carbonyl)amino]benzoate is a complex organic compound with a unique structure that includes a cyclopropyl group, dichloro substituents, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[({2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazinyl}carbonyl)amino]benzoate typically involves multiple steps. One common approach is to start with the preparation of the cyclopropyl intermediate, which is then subjected to further reactions to introduce the dichloro and hydrazino groups. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazino}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-[({2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazino}carbonyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[({2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazinyl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The cyclopropyl group and dichloro substituents play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate: This compound shares the cyclopropyl and dichloro groups but lacks the hydrazino and benzoate ester functionalities.
2-[({2-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]hydrazino}carbonyl)amino]ethyl acrylate: Similar in structure but with an acrylate ester instead of a benzoate ester.
Uniqueness
Methyl 2-[({2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazino}carbonyl)amino]benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-[[(2,2-dichloro-1-methylcyclopropanecarbonyl)amino]carbamoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O4/c1-13(7-14(13,15)16)11(21)18-19-12(22)17-9-6-4-3-5-8(9)10(20)23-2/h3-6H,7H2,1-2H3,(H,18,21)(H2,17,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCNBGVUUHQGDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)NNC(=O)NC2=CC=CC=C2C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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